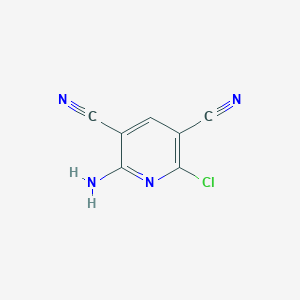

2-Amino-6-chloropyridine-3,5-dicarbonitrile

説明

Crystallographic Analysis and Bonding Configuration

The crystallographic structure of 2-amino-6-chloropyridine-3,5-dicarbonitrile has been extensively characterized through single-crystal X-ray diffraction studies, revealing fundamental insights into its molecular geometry and intermolecular interactions. The compound crystallizes with a molecular formula of C₇H₃ClN₄ and exhibits a molecular weight of 178.58 grams per mole. The pyridine ring system demonstrates remarkable planarity, with crystallographic analysis showing an essentially planar molecular framework characterized by minimal deviations from the mean plane.

The bonding configuration within the molecule features a pyridine ring where the nitrogen atom occupies position 1, while the amino group is located at position 2 and the chlorine substituent at position 6. The dicarbonitrile groups are positioned at the 3 and 5 positions of the pyridine ring, creating a symmetrical arrangement that significantly influences the overall molecular geometry. Crystallographic data indicates that the root mean square deviation from planarity is approximately 0.003 Angstroms, demonstrating the high degree of planarity maintained throughout the molecular structure.

The intermolecular interactions within the crystal lattice are dominated by hydrogen bonding patterns and halogen interactions. Specifically, carbon-hydrogen to nitrogen hydrogen bonds create extended chains along the crystallographic b-axis, while carbon-chlorine to nitrogen interactions contribute to the formation of layered structures parallel to the ab plane. These interactions are crucial for understanding the solid-state behavior and potential applications of the compound in materials science.

Detailed analysis of bond lengths and angles reveals that the carbon-nitrogen bonds within the pyridine ring maintain typical aromatic character, with bond lengths consistent with delocalized pi-electron systems. The carbon-chlorine bond exhibits standard single bond characteristics, while the carbonitrile groups display typical triple bond character with carbon-nitrogen distances of approximately 1.17 Angstroms.

Electronic Structure and Molecular Orbital Interactions

The electronic structure of this compound exhibits complex molecular orbital interactions that arise from the interplay between the electron-donating amino group and the electron-withdrawing chlorine and carbonitrile substituents. Computational studies and spectroscopic analyses have revealed that the highest occupied molecular orbital is primarily localized on the amino group and adjacent pyridine carbon atoms, while the lowest unoccupied molecular orbital shows significant contribution from the carbonitrile groups.

The presence of the amino group at position 2 provides electron density to the pyridine ring through resonance effects, while the chlorine atom at position 6 exhibits a dual electronic effect. The chlorine substituent acts as an electron-withdrawing group through inductive effects while simultaneously providing lone pair electrons that can participate in resonance interactions with the aromatic system. This electronic dichotomy creates a unique charge distribution pattern that influences the compound's reactivity profile.

Molecular orbital calculations indicate that the dicarbonitrile groups at positions 3 and 5 serve as primary electron-accepting centers, creating a significant electronic gradient across the molecule. The nitrile groups exhibit strong pi-acceptor character, effectively stabilizing the molecular framework through extended conjugation with the pyridine ring system. This electronic configuration contributes to the compound's utility as a versatile synthetic intermediate in heterocyclic chemistry.

The electronic transitions observed in ultraviolet-visible spectroscopy correspond to pi to pi-star transitions within the extended conjugated system, with additional contributions from n to pi-star transitions involving the amino nitrogen lone pairs. These electronic features directly correlate with the compound's photophysical properties and potential applications in optoelectronic materials.

Comparative Analysis with Pyridine-3,5-dicarbonitrile Derivatives

Comparative structural analysis of this compound with related pyridine-3,5-dicarbonitrile derivatives reveals significant variations in molecular geometry, electronic properties, and crystalline packing arrangements. The parent compound 2-aminopyridine-3,5-dicarbonitrile, lacking the chlorine substituent, demonstrates a markedly different electronic distribution and exhibits distinct intermolecular hydrogen bonding patterns.

When compared to 2-amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile, the chlorine-containing compound shows reduced molecular flexibility and altered electronic characteristics. The dimethylamino derivative exhibits a maximum deviation from planarity of 0.0285 Angstroms for specific carbon atoms, while maintaining overall planar geometry similar to the chloro analogue. However, the electronic effects differ substantially, with the dimethylamino group providing stronger electron-donating properties compared to the chlorine substituent.

The crystallographic comparison reveals that different substituents at position 6 profoundly influence the solid-state packing arrangements. While this compound forms chains through carbon-hydrogen to nitrogen interactions and chlorine-nitrogen contacts, the dimethylamino derivative creates zigzag chains along the c-axis through nitrogen-hydrogen to nitrogen and carbon-hydrogen to nitrogen hydrogen bonds.

Table 1: Comparative Structural Parameters of Pyridine-3,5-dicarbonitrile Derivatives

The electronic properties comparison demonstrates that electron-withdrawing substituents like chlorine enhance the electrophilic character of the pyridine ring, while electron-donating groups such as dimethylamino increase nucleophilic character. This fundamental difference influences the chemical reactivity patterns and potential synthetic applications of these derivatives.

Synthesis protocols for these related compounds reveal common synthetic strategies involving multicomponent reactions with malononitrile as a key building block. However, the specific substituent introduction requires tailored synthetic approaches, with chlorine introduction often accomplished through diazotization-chlorination sequences from amino precursors.

特性

IUPAC Name |

2-amino-6-chloropyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN4/c8-6-4(2-9)1-5(3-10)7(11)12-6/h1H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTHXARAGRKGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1C#N)Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304367 | |

| Record name | 2-Amino-6-chloro-3,5-dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51768-01-5 | |

| Record name | 51768-01-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-chloro-3,5-dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

One-Pot Synthesis Using Tetrachlorosilane and Zinc Chloride

One of the most efficient methods for synthesizing 2-amino-6-chloropyridine-3,5-dicarbonitrile involves a one-pot reaction using tetrachlorosilane and zinc chloride as binary reagents. This method is notable for its simplicity and environmental benefits.

Reaction Conditions : The reaction is conducted under solvent-free conditions at room temperature. The mixture typically includes various aldehydes and malononitrile.

Procedure : The reactants are stirred together for 3 to 10 hours, allowing the reaction to proceed to completion. This method has demonstrated high yields of the desired product while minimizing waste.

Characterization : Products are characterized using techniques such as NMR spectroscopy and X-ray analysis to confirm their structures.

Multi-Step Synthesis Involving Aldehydes and Malononitrile

Another common approach involves a multi-step synthesis starting from 6-amino-2-chloropyridine-3,5-dicarbonitrile.

Step 1 : The initial step typically involves the suspension of 6-amino-2-chloropyridine in a solvent mixture (e.g., THF/EtOH) followed by the addition of an amine and triethylamine. The mixture is then heated under reflux.

Step 2 : After cooling, the solvent is removed under vacuum, and the crude product is purified using flash column chromatography.

Sandmeyer Reaction for Substituted Derivatives

The Sandmeyer reaction can be employed to introduce various substituents onto the pyridine ring.

Procedure : In this method, isoamyl nitrite is added to a solution of copper(II) chloride in dry acetonitrile. The corresponding pyridine derivative is then introduced dropwise while maintaining the temperature at approximately 65 °C.

Outcome : This reaction allows for the selective introduction of halogens or other functional groups at the C6 position of the pyridine ring.

Use of Natural Product Catalysts

Recent studies have explored the use of natural product catalysts such as betaine and guanidine for synthesizing derivatives of 6-amino-2-pyridone-3,5-dicarbonitrile.

- Catalytic Process : In a one-pot two-step process, betaine serves as a catalyst for the initial reaction involving aldehyde and malononitrile, while guanidine carbonate is used in the second step to facilitate further transformations.

Summary of Yields and Reaction Conditions

The following table summarizes various preparation methods along with their yields and key conditions:

| Method | Key Reagents | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| One-Pot Synthesis | Tetrachlorosilane, Zinc Chloride | 3–10 hours | High | Solvent-free; environmentally friendly |

| Multi-Step Synthesis | THF/EtOH, Amine | Variable | Moderate | Requires purification steps |

| Sandmeyer Reaction | Isoamyl Nitrite, CuCl₂ | Variable | Variable | Allows for functional group introduction |

| Natural Product Catalysts | Betaine, Guanidine | Variable | High | Efficient two-step process |

化学反応の分析

Types of Reactions

2-Amino-6-chloropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones.

Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Condensation Reactions: Reagents such as aldehydes, ketones, and acids are used under acidic or basic conditions.

Cyclization Reactions: Catalysts such as Lewis acids or bases are often employed to facilitate cyclization.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.

Condensation Reactions: Products include Schiff bases and other condensation products.

Cyclization Reactions: Products include fused heterocyclic compounds with potential biological activity.

科学的研究の応用

Medicinal Chemistry

Building Block for Drug Development

2-Amino-6-chloropyridine-3,5-dicarbonitrile serves as a crucial building block in the synthesis of biologically active compounds. Its derivatives have shown potential as therapeutic agents against various diseases, including cancer and neurodegenerative disorders. Notably, a derivative synthesized from this compound demonstrated potent anti-cancer activity against glioblastoma cells and other cancer types when used alone or in combination with small molecule inhibitors .

Enzyme Inhibition

Research indicates that this compound acts as a modest inhibitor of acetylcholinesterase and butyrylcholinesterase, which are vital enzymes involved in neurotransmitter regulation. The inhibition of these enzymes can lead to increased acetylcholine levels, potentially benefiting conditions like Alzheimer's disease .

Biological Research

Investigating Cellular Mechanisms

The compound has been utilized to study various cellular processes, including its effects on cell signaling pathways and gene expression. By inhibiting specific enzymes, it can alter neurotransmitter levels and influence neuronal function .

Neuroprotective Properties

Studies have highlighted the neuroprotective effects of derivatives of this compound. For instance, certain derivatives exhibited neuroprotection in SH-SY5Y neuroblastoma cells under oxidative stress conditions, suggesting their potential use in treating neurodegenerative diseases .

Materials Science

Synthesis of Advanced Materials

This compound is employed in the synthesis of advanced materials with unique electronic and optical properties. Its ability to form various heterocycles makes it valuable for creating novel materials with specific characteristics for industrial applications.

Catalysis

Ligand in Catalytic Reactions

this compound functions as a ligand in catalytic processes, enhancing the efficiency and selectivity of chemical reactions. Its unique structure allows for diverse reactions that are crucial for developing new compounds and materials.

Case Studies

作用機序

The mechanism of action of 2-Amino-6-chloropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and cyano groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

類似化合物との比較

Key Research Findings

Substituent Effects: Chloro at position 6 enhances reactivity for further functionalization (e.g., substitution with amines or thiols) . Amino groups at position 2 are critical for hydrogen bonding with biological targets like AChE .

Structural Flexibility: 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile exhibits a twisted pyridine ring, reducing π-stacking interactions but enabling unique crystal packing via N–H···N bonds .

Therapeutic Potential: Derivatives with 4-aryl groups (e.g., 4-phenyl or 4-methoxyphenyl) show improved blood-brain barrier penetration for CNS applications .

生物活性

2-Amino-6-chloropyridine-3,5-dicarbonitrile (ACPD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

ACPD has been identified as a modest inhibitor of key enzymes involved in neurotransmitter regulation, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for the breakdown of acetylcholine, a neurotransmitter involved in many physiological functions, including cognition and muscle contraction.

Enzyme Inhibition Profile

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Mixed-type | 6.33 |

| Butyrylcholinesterase | Selective | Varies |

The inhibition of AChE and BuChE by ACPD occurs at micromolar concentrations, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease where cholinergic signaling is impaired .

The molecular mechanism by which ACPD exerts its biological effects involves binding to the active sites of AChE and BuChE. This binding prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling. The amino group on ACPD facilitates hydrogen bonding with these enzymes, increasing binding affinity and specificity.

Cellular Effects

ACPD influences various cellular processes, including:

- Neurotransmitter Regulation : By inhibiting AChE and BuChE, ACPD increases acetylcholine levels, which can enhance synaptic transmission and potentially improve cognitive function.

- Cell Signaling Pathways : The compound has been shown to modulate signaling pathways that are relevant to neurodegeneration and cancer progression .

Anti-Cancer Activity

ACPD has demonstrated potential as an anti-cancer agent. Studies have shown that derivatives synthesized from ACPD exhibit activity against various cancer cell lines, including glioblastoma and lung cancer. This suggests that ACPD could serve as a lead compound in the development of new anti-cancer therapies.

Case Studies

- Inhibition Studies : A study evaluated the inhibitory effects of ACPD derivatives on AChE and BuChE. Results indicated that some derivatives showed selective inhibition for AChE over BuChE, which is desirable for minimizing side effects associated with non-selective cholinesterase inhibitors .

- Molecular Docking : Molecular modeling studies have provided insights into the binding interactions between ACPD derivatives and target enzymes. These studies suggest that structural modifications can enhance potency and selectivity against specific cholinesterases .

Research Findings

Recent research highlights the synthesis of various derivatives from ACPD that enhance its biological activity. For instance, compounds derived from ACPD have been evaluated for their pharmacological properties, revealing a spectrum of activities ranging from anti-inflammatory to antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-6-chloropyridine-3,5-dicarbonitrile, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, derivatives of the aminopyridine-3,5-dicarbonitrile core are synthesized by reacting 6-phenylsulfanyl precursors with sodium sulfite in anhydrous DMF under nitrogen at 80°C for 2 hours, followed by HCl precipitation . Yields range from 40% to 84%, depending on substituents and crystallization solvents (e.g., ethanol or ethyl acetate). Optimization involves adjusting reaction temperature, solvent polarity, and stoichiometry of sodium sulfite to improve purity and yield .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Structural characterization relies on ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃) to confirm aromatic protons and substituents (e.g., δ 7.46 ppm for aryl groups) and IR spectroscopy (e.g., 2214 cm⁻¹ for nitrile stretching) . Elemental analysis (C, H, N within ±0.4% of theoretical values) and melting point determination (e.g., 256–259°C for cyclobutylmethoxy derivatives) ensure purity .

Q. What initial biological screening methods are used to assess its pharmacological potential?

- Methodological Answer : Early-stage testing includes in vitro assays for receptor binding (e.g., A₂B adenosine receptor agonism via EC₅₀ measurements) . For example, compound 15 in the aminopyridine-3,5-dicarbonitrile series showed 3-fold higher A₂B receptor activity than reference agonist BAY60-6583, validated using cAMP accumulation assays in HEK293 cells .

Advanced Research Questions

Q. How do structural modifications of the this compound core influence A₂B adenosine receptor selectivity and efficacy?

- Methodological Answer : Substituents at the 4- and 6-positions modulate receptor interaction. For instance:

- 6-Mercapto derivatives (e.g., compound 44) exhibit partial agonism (EC₅₀ = 9–350 nM) due to hydrophobic interactions with receptor transmembrane domains .

- Cyclopropylmethoxy groups enhance selectivity by fitting into the receptor’s orthosteric pocket, as shown via homology modeling .

- Quantitative structure-activity relationship (QSAR) studies correlate logP values with membrane permeability and receptor binding .

Q. What computational strategies are employed to predict reactivity and stability of derivatives?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31+G* level calculates frontier molecular orbitals (HOMO-LUMO gaps), molecular electrostatic potentials , and thermodynamic parameters (ΔG, ΔH) to predict sites for nucleophilic/electrophilic attack . For example, electron-withdrawing groups (e.g., -Cl at position 6) increase electrophilicity, favoring reactions with thiols or amines .

Q. How does the compound perform in combination therapies for cancer, and what mechanisms underlie synergism?

- Methodological Answer : In anti-cancer studies, derivatives like 5o (a 6-amino-2-pyridone analog) show synergistic effects with proteasome inhibitors (e.g., bortezomib) by dual-targeting:

- 5o induces apoptosis via ROS generation (IC₅₀ = 2.5 µM in patient-derived glioblastoma cells).

- Combined use reduces IC₅₀ by 60% by simultaneously inhibiting NF-κB and proteasomal degradation pathways .

Q. What crystallographic insights exist for related analogs, and how do they inform drug design?

- Methodological Answer : X-ray diffraction (monoclinic P2₁/c space group) of analogs like 2-amino-6-(2,4-dichlorophenyl)-4-oxo-3,5-diphenylcyclohex-2-enecarbonitrile reveals a planar pyridine ring with dihedral angles <5° between substituents, stabilizing π-π stacking with receptor aromatic residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。